molecular formula C26H24N2O B13744337 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 26580-41-6

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13744337
CAS No.: 26580-41-6
M. Wt: 380.5 g/mol
InChI Key: QRLFOEAOWZMSRQ-UHFFFAOYSA-N
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Description

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines elements of isoquinoline and tetrahydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoyl-1,2-dihydroisoquinoline with 1-methyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline
  • 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline

Uniqueness

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features and the presence of both isoquinoline and tetrahydroquinoline moieties

Properties

CAS No.

26580-41-6

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

[1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C26H24N2O/c1-27-16-7-11-21-18-22(13-14-24(21)27)25-23-12-6-5-8-19(23)15-17-28(25)26(29)20-9-3-2-4-10-20/h2-6,8-10,12-15,17-18,25H,7,11,16H2,1H3

InChI Key

QRLFOEAOWZMSRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5

Origin of Product

United States

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